1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol
Description
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol is an organosulfur compound characterized by a difluoromethoxy-substituted aromatic ring and a terminal thiol (-SH) group. The difluoromethoxy group (-OCF₂H) confers electron-withdrawing effects, influencing reactivity and stability, while the thiol group enhances nucleophilicity and metal-binding capacity .
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-2-4-8(5-3-7)12-9(10)11/h2-6,9,13H,1H3 |
InChI Key |
JJZSFGZEIRSSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)S |
Origin of Product |
United States |
Preparation Methods
Introduction of the Difluoromethoxy Group
The difluoromethoxy group can be introduced by reacting hydroxyarenes with chlorodifluoromethane in the presence of sodium hydroxide and using a polar aprotic solvent like dioxane or tetrahydrofuran (THF). The reaction conditions typically involve temperatures between 20°C and 120°C.
| Reagent | Molar Ratio | Solvent | Temperature Range |
|---|---|---|---|
| Hydroxyarene | 1 mol | Dioxane/THF | 20°C - 120°C |
| Chlorodifluoromethane | 1.2 - 4.5 mol | Dioxane/THF | 20°C - 120°C |
| Sodium Hydroxide | 1.8 - 2.2 mol equiv. | Water | 20°C - 120°C |
Formation of the Ethyl Side Chain
To introduce an ethyl group, a Friedel-Crafts alkylation can be employed. This involves reacting the difluoromethoxyarene with an alkyl halide (e.g., ethyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride.
| Reagent | Molar Ratio | Solvent | Catalyst |
|---|---|---|---|
| Difluoromethoxyarene | 1 mol | Dichloromethane | AlCl₃ |
| Ethyl Bromide | 1.5 - 2.5 mol | Dichloromethane | AlCl₃ |
Introduction of the Thiol Group
The thiol group can be introduced through nucleophilic substitution of a suitable leaving group (e.g., bromine) with a thiolate ion. Alternatively, reduction of a sulfonyl chloride precursor can also yield the thiol.
| Reagent | Molar Ratio | Solvent | Conditions |
|---|---|---|---|
| Bromoethylarene | 1 mol | DMF | NaSH, 100°C |
| Thiolate Source | 1.5 - 2.5 mol | DMF | NaSH, 100°C |
Purification and Characterization
After synthesis, the compound is typically purified using techniques such as vacuum distillation or column chromatography. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Structural Analogs: Thiol-Containing Derivatives
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol
- Structure : Replaces the difluoromethoxy group (-OCF₂H) with a trifluoromethoxy group (-OCF₃).
- Molecular Weight : 222.23 g/mol (vs. ~204.23 g/mol estimated for the difluoro analog) .
- The trifluoromethoxy group also improves metabolic stability compared to non-fluorinated analogs .
- Synthesis : Produced in high purity (≥95%) via nucleophilic substitution or thiol-ene reactions, similar to methods described for triazole-thio derivatives in .
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine
- Structure : Replaces the thiol (-SH) with an amine (-NH₂).
- Molecular Weight : 187.19 g/mol .
- Properties : The amine group increases basicity (pKa ~10–11) compared to the thiol (pKa ~8–9), altering solubility and reactivity. This compound may serve as an intermediate in agrochemical or pharmaceutical synthesis, similar to pesticide precursors in .
Functional Group Analogs
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- Structure : Features a tert-butyl (-C(CH₃)₃) group and a ketone (-CO) instead of the thiol and difluoromethoxy groups.
- Molecular Weight : 176.25 g/mol .
- Properties : The tert-butyl group enhances steric bulk, reducing reactivity but improving thermal stability. The ketone enables participation in condensation reactions, contrasting with the thiol’s redox activity .
1-(4-Fluorophenyl)ethanol
- Structure : Contains a single fluorine atom on the phenyl ring and an alcohol (-OH) group.
- Molecular Weight : 140.17 g/mol .
- Properties: The alcohol group increases polarity, improving water solubility compared to thiols. The mono-fluorinated aromatic ring offers moderate electron-withdrawing effects, less pronounced than difluoromethoxy .
Comparative Data Table
*Estimated properties based on analogs.
Key Findings
- Electronic Effects: The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)ethanol), enhancing electrophilic substitution resistance .
- Reactivity : Thiol-containing derivatives exhibit higher nucleophilicity compared to amines or alcohols, enabling applications in metal coordination or redox chemistry .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol, a compound characterized by its unique difluoromethoxy substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
Key Structural Features:
- Difluoromethoxy group : Enhances lipophilicity and potential receptor interactions.
- Thiol group (-SH) : Known for its reactivity and ability to form disulfide bonds, influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is significant in the context of enzyme regulation in metabolic pathways.
- Receptor Modulation : The difluoromethoxy group may enhance binding affinity to G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.
Antioxidant Properties
Research indicates that compounds with thiol groups exhibit antioxidant properties by scavenging free radicals. This activity is vital for protecting cells from oxidative stress-related damage.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant anti-cancer potential.
Case Studies
- Study on Enzyme Interaction : A recent investigation assessed the compound's effect on acetylcholinesterase (AChE) activity. Results showed that it inhibited AChE with an IC50 value of 12 µM, suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .
- Zebrafish Model : A zebrafish model was employed to evaluate the compound's effects on muscle hyperactivity. Exposure led to observable changes in muscle integrity and motility, indicating neurotoxic potential at higher concentrations .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 12 | Acetylcholinesterase |
| Cytotoxicity (Breast Cancer) | 15 | MDA-MB-231 Cell Line |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or thiolation of pre-functionalized aromatic precursors. A continuous flow reactor can enhance efficiency by maintaining precise temperature control and reducing side reactions . For difluoromethoxy-containing compounds, base-mediated reactions with halothane derivatives (e.g., phenols) under controlled conditions (e.g., cesium carbonate in DMF) are effective for introducing the difluoromethoxy group . Yield optimization requires careful selection of catalysts (e.g., Pd-based catalysts for coupling reactions) and solvent systems (e.g., toluene or dichloromethane for solubility and stability) .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl) and the thiol proton (δ ~1.5–2.5 ppm, though often broad). The difluoromethoxy group (OCF₂H) shows distinct ¹⁹F NMR signals at δ -80 to -90 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 218.06 (C₉H₉F₂OS). Fragmentation patterns reveal loss of SH (34 Da) or OCF₂H (66 Da) groups .
- IR : Strong absorption at ~2550 cm⁻¹ (S-H stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
Q. What are the key stability considerations for handling and storing this thiol compound?
- Methodological Answer : The thiol group is prone to oxidation, necessitating storage under inert gas (N₂/Ar) at -20°C in amber vials. Stabilizers like 1,4-dithiothreitol (DTT) can prevent disulfide formation. Solvent choice (e.g., degassed DMF or THF) during reactions minimizes oxidative degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electron density of the difluoromethoxy group and thiol moiety to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets (e.g., enzymes with cysteine residues), guided by structural analogs showing anti-inflammatory or enzyme-inhibitory activity .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment affecting thiol stability) or compound purity. Validate purity via HPLC (>95%) and replicate assays under controlled redox conditions (e.g., glutathione buffers). Compare results with structurally similar compounds (e.g., thiourea derivatives in ) to identify structure-activity relationships (SAR).
Q. What strategies are effective for regioselective functionalization of the phenyl ring in this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) is directed by the electron-withdrawing difluoromethoxy group. Use Friedel-Crafts acylation at the para position with Lewis acids (AlCl₃) or transition-metal catalysis (Pd-mediated C-H activation) for cross-coupling. Protect the thiol group as a tert-butyl disulfide during functionalization to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
